molecular formula C16H13NO4S B8210675 Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate

Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate

Cat. No.: B8210675
M. Wt: 315.3 g/mol
InChI Key: CKSHXYXABZKYKS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Formula

The IUPAC name for this compound is methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate , reflecting its substitution pattern: a phenylsulfonyl group at the 1-position of the indole ring and a methyl ester at the 6-position. The structural formula (Fig. 1) comprises a bicyclic indole core fused with a benzene ring, modified by sulfonylation and esterification.

Table 1: Nomenclature and Structural Data

Property Value Source
IUPAC Name methyl 1-(benzenesulfonyl)-1H-indole-6-carboxylate
Canonical SMILES COC(=O)C1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3
InChI Key KXSGKNSUMINEJE-UHFFFAOYSA-N

The sulfonyl group (SO₂) and ester (COOCH₃) contribute to the compound’s polarity and reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Molecular Weight and Empirical Formula Analysis

The molecular formula C₁₆H₁₃NO₄S was derived from structural analysis and corroborated by analogous compounds. With a molecular weight of 315.34 g/mol , the compound’s mass spectrometry data would show characteristic fragments at m/z 315 (M⁺), 260 (loss of SO₂), and 77 (phenyl group).

Table 2: Molecular Properties

Property Value Source
Molecular Formula C₁₆H₁₃NO₄S
Molecular Weight 315.34 g/mol
Melting Point 135–137°C (predicted)
Density 1.32 g/cm³

Thermodynamic stability is influenced by the sulfonyl group’s electron-withdrawing effects, which reduce electron density on the indole ring.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)13-8-7-12-9-10-17(15(12)11-13)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSHXYXABZKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate has demonstrated promising antiviral properties, particularly against the HIV-1 reverse transcriptase enzyme. Studies indicate that related compounds within the phenylsulfonyl indole class can inhibit viral spread in human T-lymphoid cells, suggesting potential therapeutic applications in antiviral drug development .

Anticancer Properties
This compound is also being explored for its anticancer activity. It has been associated with the synthesis of alkaloids and analogues that exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may contribute to its ability to disrupt cellular processes critical for cancer cell survival .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse sulfone derivatives and substituted indoles. This versatility makes it valuable for synthesizing complex organic molecules in pharmaceutical research.

Biological Research

Enzyme Inhibition Studies
Research has shown that this compound interacts with specific enzymes, such as cholinesterases, which are crucial for neurotransmitter regulation. Compounds derived from this indole structure have been identified as potent inhibitors of acetylcholinesterase, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .

Histone Deacetylase Inhibition
Another area of interest is the compound's role as a histone deacetylase inhibitor. It has been shown to affect gene expression by modifying histone acetylation states, which is significant in cancer biology and epigenetic regulation .

Comparative Analysis with Analogous Compounds

The structural uniqueness of this compound allows for comparative studies with its analogues. Below is a table summarizing key differences and potential applications:

Compound NameStructural DifferencesPotential Applications
Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylateCarboxylic acid at position 3Different reactivity patterns compared to position 6 derivative
Methyl 1-(phenylsulfonyl)-1H-indole-5-carboxylateCarboxylic acid at position 5Variation in biological activity due to substitution pattern
Methyl 1-(phenylsulfonyl)-1H-indole-7-carboxylateCarboxylic acid at position 7Unique properties arising from distinct placement

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis of Histone Deacetylase Inhibitors: A series of indoles were synthesized and evaluated for their inhibitory activity against histone deacetylases, revealing nanomolar IC50 values for some derivatives .
  • Anticancer Activity Evaluation: Research highlighted the anticancer effects of indole-linked chalcones derived from this compound, demonstrating their ability to disrupt glucose metabolism in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Melting Point (°C) ¹H-NMR Key Shifts (δ, ppm) Reference
Methyl 1-methyl-1H-indole-6-carboxylate Not reported δ 3.85 (s, COOCH₃), 5.27 (s, CH₂), 6.54 (m, indole-H)
Methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate Not reported δ 3.85 (s, COOCH₃), 5.36 (s, CH₂), 7.30 (d, J=8.6 Hz, Ar-H)
Methyl 3-(phenylselanyl)-1H-indole-6-carboxylate Not reported δ 3.85 (s, COOCH₃), 7.20–7.98 (m, Ar-H)
This compound* >200 (inferred) Expected δ ~3.9 (COOCH₃), ~7.5–8.5 (Ar-H, SO₂Ph) N/A

Notes:

  • The phenylsulfonyl group is expected to deshield nearby protons, shifting aromatic signals upfield compared to benzyl derivatives .
  • Methyl esters consistently show a singlet at δ ~3.85–3.92 ppm .

Biological Activity

Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to the indole ring, which is known to influence its biological properties. The compound can be represented as follows:

C15H13N1O4S\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{4}\text{S}

This structure allows for various interactions with biological targets, making it a candidate for further study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that may promote apoptosis in cancer cells.

Key Findings on HDAC Inhibition

  • Potency : The compound exhibits low nanomolar IC50 values against specific HDAC isoforms, indicating potent inhibitory activity. For instance, compounds derived from similar structures have shown IC50 values as low as 1 nM against HDACs 2 and 6 .
  • Selectivity : Variations in the substitution patterns on the indole ring affect the selectivity and potency against different HDAC isoforms. For example, modifications at the C-4' position with methoxy groups have been linked to enhanced activity against HDAC 6 .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. The compound has been evaluated in various cancer cell lines, showing promising results:

Cell Line GI50 (μM) Mechanism
MDA-MB-231 (Breast)0.36Induction of apoptosis
H460 (Lung)0.37Cell cycle arrest
HT29 (Colon)0.93Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Studies and Research Applications

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, demonstrating effectiveness against various bacterial strains. This highlights its versatility beyond anticancer applications.
  • Neuroprotective Effects : Recent research has explored the neuroprotective properties of indole derivatives, including this compound, suggesting potential applications in treating neurodegenerative diseases .
  • Inhibitory Activity on Cholinesterases : Compounds similar to this compound have shown inhibitory effects on cholinesterases, which are critical targets in Alzheimer's disease therapy .

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate and its derivatives?

The synthesis typically involves introducing substituents at the indole nitrogen (e.g., sulfonyl or benzyl groups) and functionalizing the 3-position. For example, intermediates like methyl 1-(4-fluorobenzyl)-1H-indole-6-carboxylate are synthesized via nucleophilic substitution or coupling reactions, achieving yields >80% . Key steps include alkylation of the indole nitrogen using sulfonyl chlorides or benzyl halides, followed by carboxylation at the 6-position. NMR spectroscopy (e.g., 1^1H and 13^{13}C) is critical for verifying regioselectivity and purity .

Q. How is NMR spectroscopy used to confirm the structure of indole-6-carboxylate derivatives?

1^1H NMR peaks for the indole core include aromatic protons (δ 7.2–8.4 ppm), sulfonyl/benzyl substituents (e.g., δ 5.27 ppm for benzyl-CH2_2), and methyl ester groups (δ 3.85–3.92 ppm). Overlapping signals, such as aromatic multiplets, may require 2D NMR (COSY, HSQC) to resolve. For example, in methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate, the benzyl protons appear as doublets at δ 6.96 ppm .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is standard for resolving bond lengths, angles, and stereochemistry. For instance, orthorhombic space groups (e.g., Pbcm) are common for indole derivatives, with refinement parameters (R1_1 < 0.05) ensuring accuracy. Hydrogen atoms are often constrained using riding models during refinement .

Advanced Research Questions

Q. How can regioselectivity challenges during indole functionalization be addressed?

Regioselective substitution at the indole 3- or 6-position requires careful optimization of reaction conditions. For example, electrophilic aromatic substitution at the 3-position can be directed using bulky directing groups (e.g., phenylsulfonyl), while carboxylation at the 6-position is achieved via Friedel-Crafts acylation. Temperature, catalysts (e.g., Lewis acids), and solvent polarity significantly influence outcomes .

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies in NMR or mass spectrometry data may arise from impurities, tautomerism, or dynamic effects. For example, broadened signals in 1^1H NMR could indicate slow conformational exchange. High-resolution mass spectrometry (HRMS) and isotopic labeling help validate molecular formulas, while variable-temperature NMR can clarify dynamic processes .

Q. How is SHELX software applied to refine complex crystal structures of indole derivatives?

SHELXL refines structures using least-squares minimization against F2F^2 data. For twinned crystals or high-symmetry space groups, twin-law matrices and HKLF 5 files are used. Advanced features like restraints for disordered moieties (e.g., flexible benzyl groups) improve model accuracy. The program’s robustness in handling high-resolution data makes it ideal for small-molecule crystallography .

Q. What computational methods complement experimental data for indole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict spectroscopic properties (IR, NMR) and optimize geometries. For example, computed 1^1H NMR chemical shifts can validate experimental assignments. Molecular docking studies may also explore biological interactions, such as binding to enzyme active sites .

Methodological Challenges

Q. How are reaction yields optimized for indole-6-carboxylate derivatives?

Yield optimization involves screening catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic vs. nonpolar), and temperature. For instance, methyl 3-(2-(diethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate synthesis achieves 85% yield using DMF as a solvent and controlled heating (60–80°C) .

Q. What techniques validate the purity of synthesized compounds?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry confirm purity. Melting point analysis and elemental analysis (C, H, N) provide additional validation. For example, discrepancies in elemental analysis may indicate residual solvents or byproducts .

Q. How are crystallographic disorders in indole derivatives resolved?

Disordered groups (e.g., rotating benzyl rings) are modeled using split positions with occupancy refinement. SHELXL’s SIMU and DELU restraints stabilize refinement. For severe disorder, alternative space groups or higher-resolution data (e.g., synchrotron sources) may be required .

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